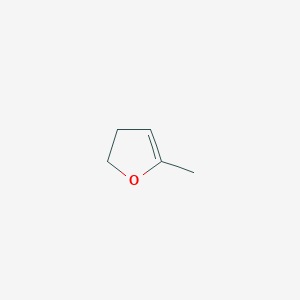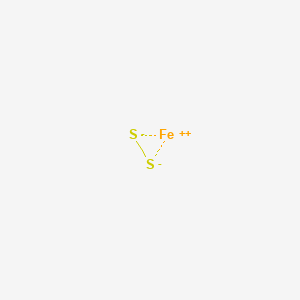
Marcasite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Marcasite is a mineral that has been used for centuries in jewelry making and decorative arts due to its unique metallic luster and color. However, recent scientific research has shown that marcasite also has potential applications in the field of materials science and biomedicine. In
科学的研究の応用
Marcasite has potential applications in the field of materials science, including as a catalyst for chemical reactions, as a semiconductor in electronic devices, and as a material for energy storage. In biomedicine, marcasite has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of marcasite in biomedicine is not well understood, but it is thought to involve the release of iron ions, which can generate reactive oxygen species that damage bacterial and fungal cells. In materials science, the mechanism of action of marcasite as a catalyst is thought to involve its unique crystal structure, which allows it to facilitate chemical reactions.
Biochemical and Physiological Effects:
In vitro studies have shown that marcasite can inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. However, the biochemical and physiological effects of marcasite in vivo are not well understood, and more research is needed to determine its potential toxicity and side effects.
実験室実験の利点と制限
One advantage of using marcasite in lab experiments is its unique crystal structure, which allows it to catalyze a variety of chemical reactions. However, marcasite can be difficult to synthesize and purify, and its potential toxicity and side effects need to be carefully considered when designing experiments.
将来の方向性
Future research on marcasite could focus on developing new synthesis methods that are more efficient and cost-effective, as well as exploring its potential applications in energy storage and electronic devices. In biomedicine, future research could focus on determining the optimal dosage and delivery method of marcasite for the treatment of bacterial and fungal infections, as well as exploring its potential as a treatment for other diseases.
合成法
Marcasite can be synthesized using a variety of methods, including hydrothermal synthesis, solvothermal synthesis, and chemical vapor deposition. Hydrothermal synthesis involves heating a mixture of iron and sulfur in a sealed container at high pressure and temperature. Solvothermal synthesis involves dissolving iron and sulfur in a solvent and then heating the solution at high pressure and temperature. Chemical vapor deposition involves heating a substrate and then exposing it to a gas containing iron and sulfur, which then reacts to form marcasite on the substrate.
特性
CAS番号 |
1317-66-4 |
|---|---|
製品名 |
Marcasite |
分子式 |
FeS2 |
分子量 |
120 g/mol |
InChI |
InChI=1S/Fe.S2/c;1-2/q+2;-2 |
InChIキー |
NIFIFKQPDTWWGU-UHFFFAOYSA-N |
異性体SMILES |
[S-][S-].[Fe+2] |
SMILES |
[S-][S-].[Fe+2] |
正規SMILES |
[S-][S-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




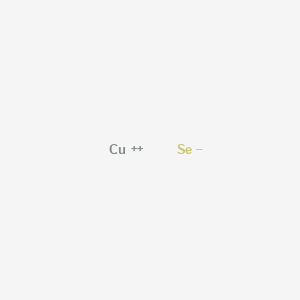


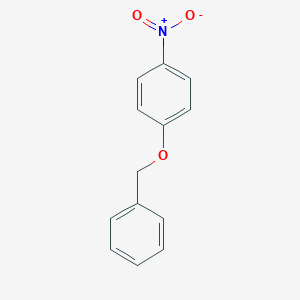
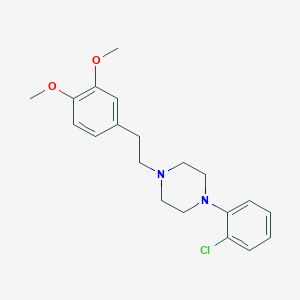
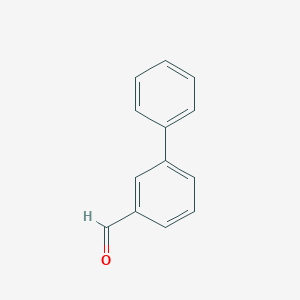
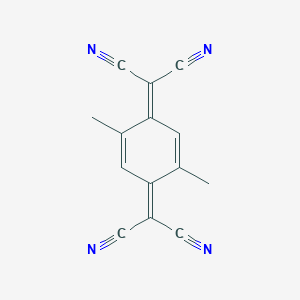
![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)
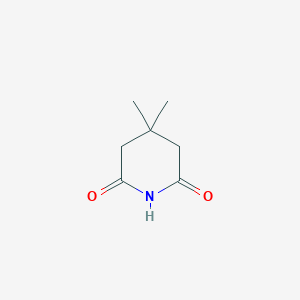
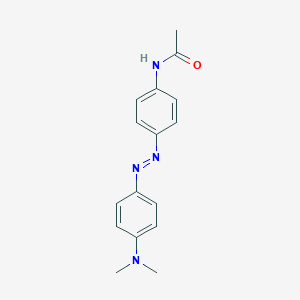
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)

